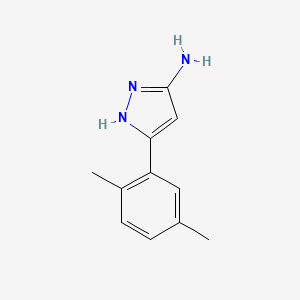

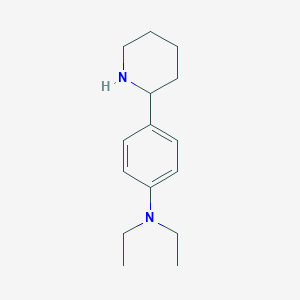

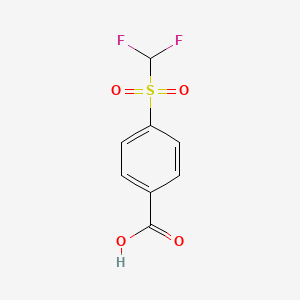

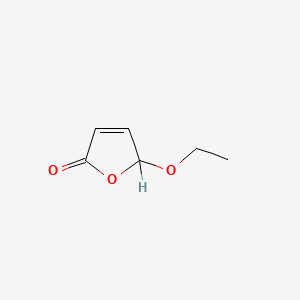

![molecular formula C19H15NO2 B1335803 3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮 CAS No. 333759-52-7](/img/structure/B1335803.png)

3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. One approach involves an unexpected iron(III) chloride promoted reaction of cyclic imine dibenzo[b,f][1,4]oxazepines with alkynes, leading to the formation of 4-substituted 3-(2-hydroxyphenyl)-quinolines with yields ranging from 34 to 88% . Another method reported is the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, which provides an efficient and environmentally benign pathway to synthesize a variety of substituted quinazolin-4(3H)-ones . Additionally, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one derivatives has been achieved through microwave-assisted synthesis from 3-acetyl-4-hydroxyquinolin-2(1H)-one, which can be further converted into various isoxazol-quinolinone derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, the electrochemical synthesis of a benzofuran derivative from 3,4-dihydroxybenzoic acid and 4-hydroxy-1-methyl-2(1H)-quinolone has been characterized by IR, 1H NMR, 13C NMR, and MS . Similarly, the structure of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one has been determined by spectroscopic methods, and the tautomeric structures were studied by 1H NMR spectroscopy . Theoretical studies, including density functional theory (DFT) calculations, have been used to analyze the molecular structure and reactivity descriptors of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of quinolone nucleophiles leads to the formation of benzofuran derivatives through a Michael addition reaction under electro-decarboxylation . Azo dyes derived from quinolinone compounds have been synthesized through coupling reactions with diazotized p-substituted aniline derivatives . The reactivity of quinoline derivatives has also been studied theoretically to understand their potential in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from quinolinone compounds have been studied, and the color of the dyes has been discussed with respect to the nature of substituents on the benzene ring . The ionization constants (pKa) for these dyes were determined and correlated with the substituent constant . Theoretical calculations have provided insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties of quinoline derivatives, which are affected by solvent polarity .

科学研究应用

抗分枝杆菌活性

类似化合物3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮的一个显著应用是它们的抗分枝杆菌活性。通过微波辅助反应获得的4-芳基苯并[h]吡唑并[3,4-b]喹啉-5,6-二酮等化合物显示出对各种分枝杆菌菌株的显著抑制活性。其中一些化合物表现出高脂溶性和低极性,有助于其抗分枝杆菌特性 (Quiroga et al., 2014)。

绿色化学和合成方法

与3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮结构相关的1-芳基-1,2-二氢苯并[f]喹啉-3(4H)-酮衍生物已经使用环境友好的方法合成。这些方法包括使用PEG-400作为催化剂和溶剂的一锅法反应,突显了在合成这类化合物时朝着绿色化学的发展 (Zhang Zhang, 2011)。

亲核取代和衍生物合成

研究探索了类似化合物的区域选择性亲核取代反应,导致合成了1-氨基苯并[f]喹啉酮等衍生物。这些合成途径有助于增加喹啉衍生物的多样性,具有潜在应用于各个领域 (Ismail & Abass, 2001)。

抗癌和抗菌潜力

与所讨论的化合物结构相关的新型苯并[d]噻唑基取代-2-喹啉杂合物已经展示出显著的抗癌和抗菌活性。这类化合物已经显示出对癌细胞系和革兰氏阴性细菌的有希望的结果,突显了它们在治疗应用中的潜力 (Bolakatti et al., 2020)。

与DNA相互作用和拓扑异构酶IIα抑制

与3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮结构相关的苯并[h]喹啉的一些衍生物已被发现与DNA相互作用并抑制拓扑异构酶IIα。这些化合物由于能够插入DNA并抑制细胞增殖中关键酶的能力,显示出作为抗癌剂的潜力。这表明类似化合物有可能被研究其抗癌特性 (Kunwar et al., 2021)。

偶氮染料的合成

类似于3-(3-羟基苯基)-3,4-二氢苯并[f]喹啉-1(2H)-酮的化合物,如4-羟基苯并[h]喹啉-2-(1H)-酮已被用于合成新型偶氮染料。这些染料在各个行业中具有潜在应用,展示了喹啉衍生物在材料科学中的多功能性 (Rufchahi & Gilani, 2012)。

有机合成中的催化

苯并[h]喹啉的衍生物已被用作有机合成中的催化剂。例如,制备并用于酮还原的夹式4-功能化2-氨甲基苯并[h]喹啉钌催化剂,表明类似化合物在催化和有机化学反应中的潜在作用 (Facchetti et al., 2016)。

属性

IUPAC Name |

3-(3-hydroxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-14-6-3-5-13(10-14)17-11-18(22)19-15-7-2-1-4-12(15)8-9-16(19)20-17/h1-10,17,20-21H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUILRZWVWQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391885 | |

| Record name | 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |

CAS RN |

333759-52-7 | |

| Record name | 3-(3-Hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

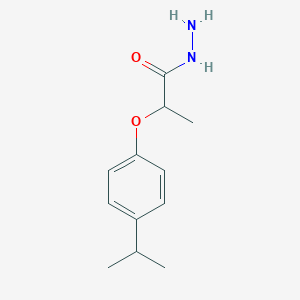

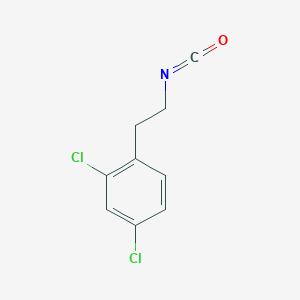

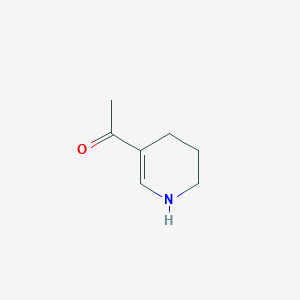

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)